



Application Notes and Protocols for ONX-0914 TFA in Vitro

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Compound of Interest		
Compound Name:	ONX-0914 TFA	
Cat. No.:	B8176041	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2][3] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the activation of immune responses. ONX-0914 specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7) subunit, also known as β5i or PSMB8.[1][4][5] This selective inhibition makes ONX-0914 a valuable tool for studying the role of the immunoproteasome in various physiological and pathological processes, including autoimmune diseases and cancer.[2][3][6] In vitro, ONX-0914 has been shown to block the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the proliferation of various cell lines.[1][2][4][5]

These application notes provide detailed protocols for in vitro studies using **ONX-0914 TFA** (Trifluoroacetic acid salt), including cell viability assays, proteasome inhibition assays, and apoptosis analysis.

Data Presentation

Table 1: In Vitro Efficacy of ONX-0914 in Various Cell Lines



Cell Line	Assay Type	Concentrati on	Incubation Time	Observed Effect	Reference
Raji	Proteasome Inhibition	IC50 = 0.0057 μM	Not Specified	Inhibition of proteasome subunit β5i	[2]
THP-1	Cell Viability	0–200 nM	72 h	Most sensitive to ONX-0914 among tested hematopoieti c cells	[7][8]
HL-60	Cell Viability	0–200 nM	72 h	Decreased cell viability	[7][8]
U937	Cell Viability	0–200 nM	72 h	Decreased cell viability	[7][8]
SH-SY5Y	Cell Viability	0–200 nM	72 h	Less sensitive compared to hematopoieti c cells	[7][8]
HEK 293	Cell Viability	0–200 nM	72 h	Less sensitive compared to hematopoieti c cells	[7][8]
LN229	Cell Viability (MTT)	1 μΜ	24 h	53% cell viability	[4][5][9]
GBM8401	Cell Viability (MTT)	1 μΜ	24 h	75% cell viability	[4][5][9]
U87MG	Cell Viability (MTT)	1 μΜ	24 h	49% cell viability	[4][5][9]



MM1.S	Cell Viability (Alamar Blue)	Pharmacologi cally relevant concentration s	47 h	Cytotoxicity similar to bortezomib and carfilzomib	[10]
RS4;11	Cell Viability (Alamar Blue)	Not Specified	48 h (1h pulse)	High sensitivity	[11]
SEM	Cell Viability (Alamar Blue)	Not Specified	48 h (1h pulse)	High sensitivity	[11]

Table 2: Proteasome Subunit Inhibition by ONX-0914

Cell Line	Concentrati on	Incubation Time	Subunit	Percent Inhibition	Reference
THP-1	50 nM	6 h	Chymotrypsin -like (β5i)	90%	[7]
THP-1	50 nM	6 h	β5i-specific	94%	[7]
HL-60	50 nM	6 h	Chymotrypsin -like	70%	[7]
HL-60	50 nM	6 h	β5i-specific	83%	[7]
U937	50 nM	6 h	Chymotrypsin -like	80%	[7]
U937	50 nM	6 h	β5i-specific	86%	[7]
MM1.S	1 μΜ	Not Specified	β5i	~100%	[10]
MM1.S	1 μΜ	Not Specified	β5c, β1i, β1c	~50%	[10]
RS4;11	0.8 μΜ	1 h	β5i (LMP7)	~100%	[11]
RS4;11	0.8 μΜ	1 h	β1i (LMP2)	60-80%	[11]

Experimental Protocols



Cell Viability Assays

This protocol is adapted from studies on glioblastoma cells.[4][5][9]

Materials:

- ONX-0914 TFA
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

- Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Drug Treatment: Prepare serial dilutions of **ONX-0914 TFA** in complete medium. Remove the old medium from the wells and add 100 μ L of the ONX-0914 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve ONX-0914).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



• Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

This protocol is based on studies with hematopoietic cell lines.[7][8]

Materials:

- ONX-0914 TFA
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Trypan Blue solution (0.4%)
- · Hemocytometer or automated cell counter
- · 24-well plates

- Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in 1 mL of complete medium.
- Drug Treatment: Add the desired concentrations of ONX-0914 TFA to the wells. Include a
 vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
- · Cell Counting:
 - Resuspend the cells in the well.
 - Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
 - Load the mixture onto a hemocytometer.
 - Count the number of viable (unstained) and non-viable (blue) cells.
- Data Analysis: Calculate the percentage of viable cells for each treatment condition.



Proteasome Activity Assay

This protocol is a general guideline based on the principles of fluorogenic substrate assays mentioned in the literature.[10]

Materials:

ONX-0914 TFA

- Cell lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM MgCl₂, 0.025% digitonin)
- Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
- 96-well black plates
- Fluorometric plate reader

- Cell Treatment: Treat cells with various concentrations of ONX-0914 TFA for the desired time (e.g., 1-6 hours).
- Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Assay Reaction: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM).
- Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
- Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the fluorescence curve. Express the activity as a percentage of the vehicle-treated control.



Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol for analyzing apoptosis and the cell cycle is based on a study in glioblastoma cells using propidium iodide (PI) staining.[4][5]

Materials:

- ONX-0914 TFA
- · Complete cell culture medium
- PBS
- 70% Ethanol (ice-cold)
- RNase A (10 mg/mL)
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL PI in PBS)
- Flow cytometer

- Cell Treatment: Seed cells in 6-well plates and treat with **ONX-0914 TFA** for 24 hours.
- Cell Harvest: Harvest both adherent and floating cells. Wash the cells with cold PBS.
- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in 500 μL of PI staining solution containing RNase A.
 - Incubate for 30 minutes at room temperature in the dark.



- Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population. The G1, S, and G2/M phases of the cell cycle can also be quantified.
- Data Analysis: Quantify the percentage of cells in the sub-G1 phase (apoptosis) and in each phase of the cell cycle using appropriate software.

Western Blotting

This is a general protocol for analyzing protein expression changes upon ONX-0914 treatment. [1][4][5]

Materials:

- ONX-0914 TFA
- RIPA buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against PARP, BCL-2, p53, proteasome subunits)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

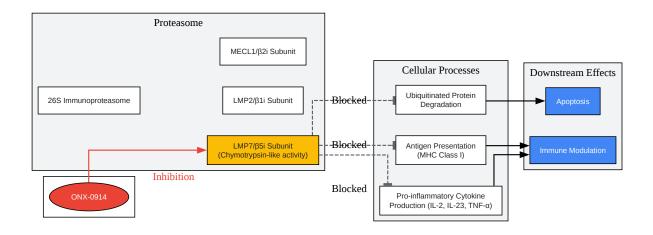
• Cell Lysis: Treat cells with ONX-0914, then wash with cold PBS and lyse in RIPA buffer.



- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
- Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply ECL substrate.
- Imaging: Visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize the data.

Visualizations

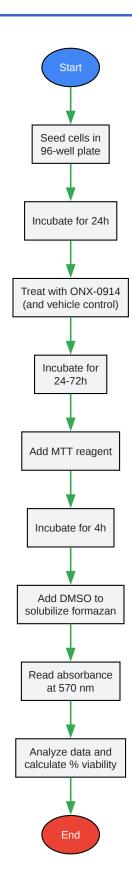




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Caption: Mechanism of action of ONX-0914 targeting the LMP7 subunit.

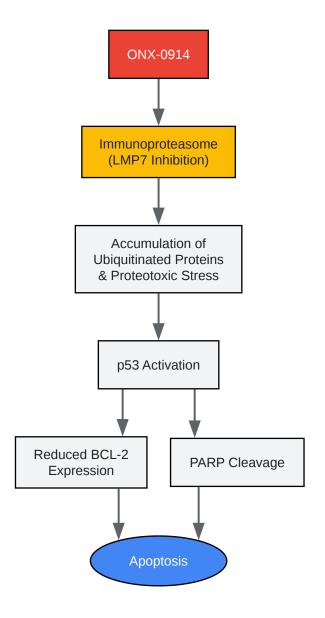




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Caption: Experimental workflow for the MTT cell viability assay.





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Caption: Logical relationship of ONX-0914-induced apoptosis.

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Methodological & Application





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